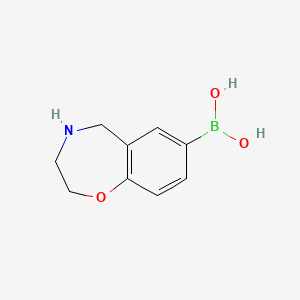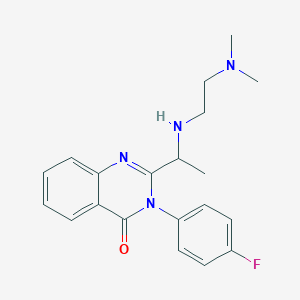
1-(Tetrahydropyran-4-yloxy)-2-(tetrahydropyran-2-yloxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran is an organic compound that features a unique structure with two tetrahydropyran rings connected by an ethoxy bridge. This compound is part of the larger family of tetrahydropyran derivatives, which are known for their applications in organic synthesis and as intermediates in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran typically involves the reaction of tetrahydropyran derivatives with ethylene glycol under acidic conditions. One common method is the acid-catalyzed etherification of tetrahydropyran-4-ol with ethylene glycol, using a strong acid like p-toluenesulfonic acid as a catalyst. The reaction is carried out in a solvent such as dichloromethane at ambient temperature .
Industrial Production Methods
On an industrial scale, the production of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as lanthanide triflates in room temperature ionic liquids (RTILs) can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various tetrahydropyran derivatives, such as tetrahydropyran-2-ol and tetrahydropyran-4-one .
Applications De Recherche Scientifique
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran involves its ability to form stable intermediates and protect functional groups during chemical reactions. The compound’s molecular targets include hydroxyl groups, which it can protect through etherification, thereby preventing unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler compound with a single tetrahydropyran ring, used as a solvent and intermediate in organic synthesis.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: A related compound with similar protecting group properties.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of potential histone deacetylase (HDAC) inhibitors.
Uniqueness
Tetrahydro-2-[2-[(tetrahydro-2H-pyran-4-yl)oxy]ethoxy]-2H-pyran is unique due to its dual tetrahydropyran structure, which provides enhanced stability and versatility in protecting group chemistry. Its ability to form stable intermediates makes it valuable in complex organic syntheses .
Propriétés
Formule moléculaire |
C12H22O4 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-[2-(oxan-4-yloxy)ethoxy]oxane |
InChI |
InChI=1S/C12H22O4/c1-2-6-15-12(3-1)16-10-9-14-11-4-7-13-8-5-11/h11-12H,1-10H2 |
Clé InChI |
KHGMDVXARUKQAX-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


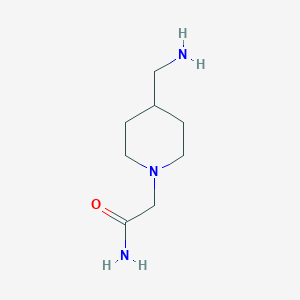

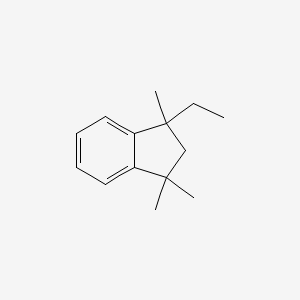
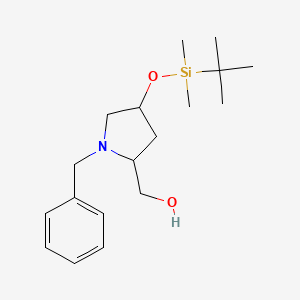
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
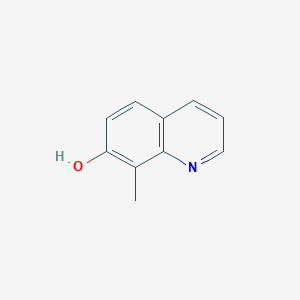
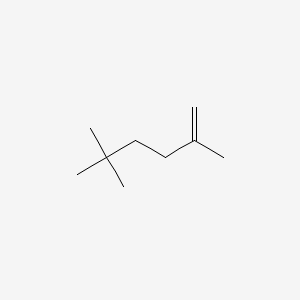
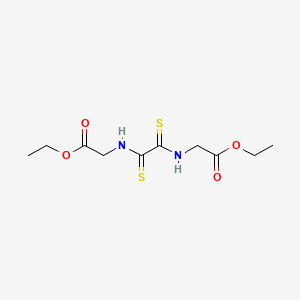
![(2-Methyl-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid](/img/structure/B13938252.png)
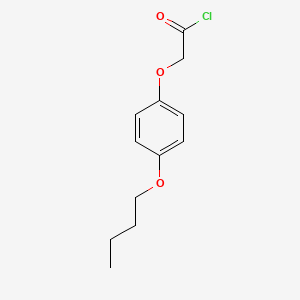
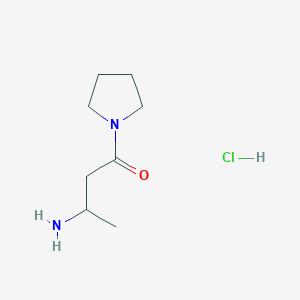
![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
